![molecular formula C12H14N2OS B1515842 1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone CAS No. 915920-34-2](/img/structure/B1515842.png)
1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 235.33 . The InChI code is 1S/C12H15N2OS/c1-5-6(2)9-10(13)11(8(4)15)16-12(9)14-7(5)3/h16H,13H2,1-4H3 . This code provides a specific string of characters representing the 2D structure of the molecule.It should be stored at a temperature of 28 C . The CAS Number is 915920-34-2 .
Scientific Research Applications
Antiviral Activity :
- The compound has been used as a starting material for synthesizing heterocyclic compounds with potential antiviral activities, particularly against HSV1 and HAV-MBB viruses (Attaby et al., 2006).
Synthesis of Diheteroaryl Thienothiophene Derivatives :
- It's utilized in the synthesis of new diheteroaryl thienothiophene derivatives, which are significant in medicinal chemistry (Mabkhot et al., 2011).
Microwave-assisted Synthesis of Heterocycles :
- The compound has been used in the microwave-assisted synthesis of various heterocyclic compounds, which are crucial in drug discovery (Ankati & Biehl, 2010).
Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] :
- It's involved in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities (Chen et al., 2009).
DNA Interaction and Docking Studies :
- Schiff base ligands derived from the compound have been studied for their DNA binding properties, useful in the development of drug candidates (Kurt et al., 2020).
Catalytic Behavior Towards Ethylene Reactivity :
- The compound is utilized in the synthesis of ligands for metal complexes that show catalytic activity in ethylene reactivity (Sun et al., 2007).
Synthesis of Schiff Bases as Corrosion Inhibitors :
- Schiff bases derived from the compound have been evaluated as corrosion inhibitors, which is important in material science and engineering (Hegazy et al., 2012).
Synthesis and Spectroscopic Properties Study :
- The compound's derivatives have been studied for their electronic absorption, excitation, and fluorescence properties, contributing to the understanding of molecular interactions (Al-Ansari, 2016).
Safety and Hazards
properties
IUPAC Name |
1-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-5-6(2)9-10(13)11(8(4)15)16-12(9)14-7(5)3/h13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSSUGTLNJZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651057 | |
Record name | 1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone | |
CAS RN |
915920-34-2 | |
Record name | 1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.